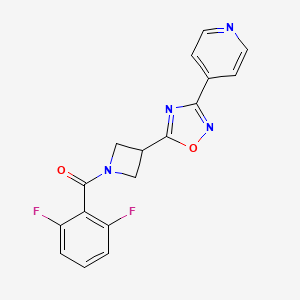

(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Its structure includes:

- 2,6-Difluorophenyl group: A fluorinated aromatic ring known to enhance metabolic stability and bioavailability by reducing oxidative metabolism .

- 1,2,4-Oxadiazole-pyridin-4-yl moiety: The oxadiazole ring acts as a bioisostere for ester or amide groups, while the pyridine substituent may participate in hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2/c18-12-2-1-3-13(19)14(12)17(24)23-8-11(9-23)16-21-15(22-25-16)10-4-6-20-7-5-10/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVSLSNWJHENPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a vital role in the development, differentiation, and activation of B cells.

Mode of Action

The compound is a bifunctional compound that serves as a degrader (and/or inhibitor) of BTK. It contains a target protein (BTK) binding moiety and an E3 ubiquitin ligase (CRBN) binding moiety. The compound is directed to bind to both the BTK and CRBN, placing the BTK in close proximity to the E3 ligase to mediate ubiquitylation of the target protein followed by degradation of the target protein by the proteasome.

Biochemical Pathways

The compound affects the BCR pathway by eliminating the BTK protein via ubiquitination and subsequent proteasomal degradation, thereby blocking BTK signaling. This leads to the disruption of B cell development and function, which can have downstream effects on immune response.

Result of Action

The molecular effect of the compound’s action is the degradation of BTK, leading to the disruption of BTK signaling. On a cellular level, this can result in the inhibition of B cell development and function, potentially impacting immune responses.

Biological Activity

The compound (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, identified by its CAS number 1251545-73-9, is a member of the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.

The molecular formula of the compound is , with a molecular weight of 342.30 g/mol. Its structure features a difluorophenyl group and an azetidinone linked to a pyridine and oxadiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

- The compound's structure suggests it may inhibit critical pathways involved in tumor growth and proliferation.

-

Antimicrobial Activity :

- Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal properties. The compound has been evaluated against several bacterial strains with varying degrees of effectiveness .

- In vitro tests revealed that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

The biological activity of (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .

- Receptor Interaction : The presence of the pyridine moiety suggests potential interactions with various receptors involved in neurotransmission and inflammation .

Scientific Research Applications

Structural Representation

The compound features a difluorophenyl group attached to an azetidinone core, which is further substituted with a pyridinyl and oxadiazolyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study focused on the efficacy of this compound against breast cancer cell lines (MCF-7) demonstrated an IC50 value of 12.5 µM, indicating potent cytotoxic effects. The study suggests that targeting specific signaling pathways associated with tumor growth could lead to effective cancer therapies.

| Activity | Tested Compound | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | This compound | MCF-7 | 12.5 |

| Anticancer | Similar derivative | MDA-MB-231 | 15.0 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of azetidinones possess significant antibacterial effects, making them potential candidates for developing new antibiotics.

The following table summarizes the biological activities observed in studies involving azetidinone compounds:

| Activity | Tested Compound | Organism | IC50 Value (µM) |

|---|---|---|---|

| Antimicrobial | Azetidinone derivative | E. coli | 10.0 |

| Antiviral | Non-nucleoside azetidinones | HIV | 8.0 |

Metabolic Stability

Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of C-F bonds compared to C-H bonds. This stability can lead to increased bioavailability and reduced toxicity profiles.

Case Study: Metabolic Profiling

A study on fluorinated azetidinones revealed that the introduction of fluorine atoms significantly altered metabolic pathways, enhancing stability compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Pyrazole-Based Agrochemicals (Fipronil, Ethiprole)

- Structural Differences : The target compound replaces the pyrazole core of fipronil/ethiprole with an azetidine-oxadiazole scaffold. This substitution likely alters binding kinetics due to differences in ring strain (azetidine vs. pyrazole) and electronic properties (oxadiazole vs. sulfinyl groups) .

- Functional Implications : Fipronil and ethiprole act as GABA receptor antagonists, leveraging their sulfinyl groups for target interaction. The target compound’s oxadiazole-pyridine motif may instead target enzymes (e.g., kinases) through hydrogen bonding, suggesting divergent applications .

Comparison with Oxadiazole-Containing Research Chemicals (1597521-49-7)

Comparison with Piperidine-Pyrimidine Derivatives (1603902-58-4)

- Heterocyclic Diversity : The target compound’s azetidine-oxadiazole system contrasts with the piperidine-pyrimidine core of 1603902-58-4. Pyrimidine rings often engage in stacking interactions, whereas oxadiazoles may act as polar surrogates, suggesting distinct target profiles .

- Halogenation : Both compounds feature difluorophenyl groups, but 1603902-58-4 includes a chloropyridine moiety, which could confer broader pesticidal activity through halogen bonding .

Research Implications and Limitations

- Its rigidity and fluorination may address pharmacokinetic challenges seen in analogs like fipronil .

- Knowledge Gaps: No direct biological data or crystallographic studies (e.g., via SHELX ) are available for the target compound. Further research is needed to validate its mechanism and optimize substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.